3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine
Description
The compound 3-(2,4-dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a triazole-based heterocyclic molecule characterized by:
- Core structure: A 1,2,4-triazole ring substituted at positions 3 and 3.
- Substituents: 3-position: A 2,4-dichlorophenyl group, contributing hydrophobicity and steric bulk.
- Molecular formula: C₁₆H₁₃Cl₂N₄S (calculated molecular weight: 393.29 g/mol).
This compound shares structural similarities with other 1,2,4-triazole derivatives, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4S/c1-10-4-2-3-5-11(10)9-23-16-21-20-15(22(16)19)13-7-6-12(17)8-14(13)18/h2-8H,9,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEELEFUXLRWAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575461-03-9 | |
| Record name | 3-(2,4-DICHLOROPHENYL)-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine (CAS No. 676485-00-0) is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The compound is synthesized by reacting 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in ethanol.
- Thioether Formation : Subsequent reactions involve the introduction of a thioether group using carbon disulfide and 2,4-dichlorobenzyl chloride under reflux conditions.
- Purification : The final product is purified through column chromatography to yield a pale yellow solid with a high degree of purity (≥95%) .
Biological Activity
The biological activity of this compound has been evaluated across various studies:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cytotoxicity Studies : The compound has shown promising cytotoxic activity against colorectal cancer cell lines (e.g., HT-29), with IC50 values in the micromolar range. Studies suggest that it may act as a potential inhibitor of phospholipid-dependent kinase 1 (PDK1), leading to cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TZ55.7 | HT-29 | 10 | PDK1 Inhibition |
| TZ53.7 | HT-29 | 15 | Cell Cycle Arrest |
| TZ3a.7 | HT-29 | 20 | Apoptosis Induction |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- Antifungal and Antibacterial Effects : The compound demonstrates activity against various bacterial strains and fungi. Its mechanism often involves disrupting cell membrane integrity and inhibiting key metabolic pathways .
The biological activity of this triazole derivative can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer signaling pathways.
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases (G0/G1), which is critical for halting tumor growth.
- Membrane Disruption : Altering membrane permeability in microbial cells leading to cell death.
Case Studies
A notable study evaluated the efficacy of various triazole derivatives against resistant strains of bacteria:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The (2-methylbenzyl)thio group (-S-CH₂-C₆H₄-CH₃) undergoes nucleophilic displacement under alkaline conditions. For example:
-
Reaction with alkyl halides (e.g., bromoethane) in ethanol and triethylamine yields derivatives with modified thioether chains .
-
Substitution with aryl halides (e.g., 3-bromopropylbenzene) via microwave-assisted synthesis enhances reaction efficiency (165°C, 12.2 bar, 540 W) .
Example Reaction:
Oxidation of Thioether to Sulfone
The thioether moiety is susceptible to oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming a sulfone group:
This modification enhances polarity and may influence biological activity .
Amine Functionalization
The primary amine at position 4 participates in:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) forms acetamide derivatives:
R = alkyl/aryl; yields ~70–85% under reflux in DMF.
Schiff Base Formation
Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) produces imine derivatives:
Catalyzed by acetic acid; isolated as crystalline solids .
Cyclization Reactions
The triazole ring facilitates cyclization with electrophilic reagents. For instance:
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Reaction with CS₂ in alkaline media forms 1,3,4-thiadiazole derivatives .
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Condensation with thiourea yields fused heterocycles (e.g., triazolo-thiadiazines) .
Electrophilic Aromatic Substitution
The 2,4-dichlorophenyl group directs electrophilic substitution to the para position relative to chlorine atoms. Reported reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position .
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Sulfonation : Oleum (H₂SO₄·SO₃) adds a sulfonic acid group .
Complexation with Metal Ions
The triazole nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. These complexes exhibit enhanced antimicrobial activity .
Biological Activity Modulation
Structural modifications via these reactions correlate with changes in bioactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Molecular formula : C₁₅H₁₁Cl₂FN₄S (MW: 369.24 g/mol).
- Key differences : Replacement of the 2-methylbenzyl group with a 4-fluorobenzylthio moiety.
- Impact : Fluorine’s electronegativity may improve metabolic stability and binding affinity to targets like EGFR or antimicrobial enzymes .
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Molecular formula : C₁₅H₁₁Cl₂FN₄S (MW: 369.24 g/mol).
- Key differences : Fluorine substitution at the benzyl group’s 3-position alters electronic distribution and steric effects compared to the 4-fluoro analog.
- Activity : Positional isomerism of fluorine can significantly influence potency in antifungal assays .
Methoxy-Substituted Derivatives
3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Pyridinyl and Thiadiazole Hybrids
3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- Molecular formula : C₁₅H₁₅N₅S (MW: 297.38 g/mol).
- Key differences : A pyridinyl group replaces the dichlorophenyl ring.
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole Derivatives
- Example : Compound 3d (IC₅₀ = 145.1 nM for EGFR inhibition).
- Activity: Superior EGFR inhibition compared to non-thiadiazole analogs .
Anticancer Activity
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Fluoro Analog | Trimethoxyphenyl Analog |
|---|---|---|---|
| Molecular Weight | 393.29 | 369.24 | 386.47 |
| LogP (Predicted) | 4.2 | 3.8 | 2.9 |
| Water Solubility | Low | Moderate | High |
| Hydrogen Bond Donors | 2 | 2 | 3 |
Key Research Findings
Substituent Position Matters : Fluorine at the 4-position (vs. 3-position) on the benzylthio group improves antifungal activity by 2-fold .
Thiol vs. Thione : Thione derivatives (e.g., compound 42 ) exhibit stronger anticancer activity than thiols due to enhanced electrophilicity .
Hybridization Benefits : Thiadiazole-triazole hybrids show dual antimicrobial and enzyme-inhibitory profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
